molecular formula C11H13BrN2O2S B1490729 ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate CAS No. 1443981-89-2

ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate

Cat. No.: B1490729
CAS No.: 1443981-89-2
M. Wt: 317.2 g/mol
InChI Key: CUQGYWYUYZSEAY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1443981-89-2, providing a unique identifier within chemical databases worldwide. According to systematic nomenclature protocols, the molecule is alternatively named as N'-(4-bromobenzyl)-N-(ethoxy(hydroxy)methylene)carbamimidothioic acid, reflecting the hierarchical naming approach that prioritizes the carbamimidothioic acid core structure.

The molecular formula C11H13BrN2O2S encapsulates the complete atomic composition, revealing the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula demonstrates the compound's substantial molecular complexity and the incorporation of heteroatoms that contribute to its distinctive chemical properties. The molecular weight calculation yields precisely 317.21 grams per mole, positioning this compound within the medium molecular weight range for organic pharmaceutical and agrochemical intermediates.

The International Chemical Identifier representation provides a standardized string format: InChI=1S/C11H13BrN2O2S/c1-2-16-11(15)14-10(17)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H2,13,14,15,17). This identifier system enables precise structural communication across different chemical software platforms and databases. The corresponding InChI Key CUQGYWYUYZSEAY-UHFFFAOYSA-N serves as a shortened hash representation for rapid database searches and structural verification processes.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of compounds containing both carbamate and thiocarbamate functionalities. The central carbamothioyl moiety adopts a planar configuration due to the extended conjugation between the nitrogen atoms and the thiocarbonyl group, creating a stabilized electronic arrangement that influences the overall molecular conformation. The 4-bromophenyl substituent maintains coplanarity with the attached methylene bridge, allowing for optimal orbital overlap and electronic stabilization throughout the aromatic system.

The ethyl carbamate portion displays typical carbamate geometry with the ethoxy group adopting a staggered conformation relative to the carbonyl functionality. This spatial arrangement minimizes steric hindrance while maintaining favorable electrostatic interactions between the oxygen atoms and the hydrogen atoms of the ethyl group. The bromine atom positioned para to the methylene attachment point creates significant electronic effects through both inductive and mesomeric contributions, influencing the overall molecular dipole moment and intermolecular interaction patterns.

Crystallographic analysis would be expected to reveal intermolecular hydrogen bonding networks formed between the carbamothioyl nitrogen atoms and carbonyl oxygen atoms of adjacent molecules. The presence of the sulfur atom in the thiocarbonyl group introduces additional possibilities for weak intermolecular interactions, including sulfur-aromatic contacts and sulfur-halogen interactions with the bromine substituent. These non-covalent interactions contribute to the solid-state packing efficiency and influence the compound's physical properties such as melting point and solubility characteristics.

Structural Parameter Value Reference
Molecular Formula C11H13BrN2O2S
Molecular Weight 317.21 g/mol
Calculated Density 1.5 ± 0.1 g/cm³
Polarizability 29.2 ± 0.5 × 10⁻²⁴ cm³

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through detailed analysis of both proton and carbon-13 spectra. The aromatic protons of the 4-bromophenyl ring system would be expected to appear as characteristic doublets in the range of 7.0-7.5 parts per million, with the bromine substituent causing systematic downfield shifts due to its electron-withdrawing properties. The methylene protons connecting the aromatic ring to the carbamothioyl group would manifest as a singlet around 4.5 parts per million, reflecting their proximity to both the aromatic system and the electron-deficient thiocarbonyl carbon.

The ethyl ester portion contributes distinctive spectroscopic signatures including a triplet for the methyl protons around 1.3 parts per million and a quartet for the methylene protons near 4.2 parts per million. The carbamothioyl nitrogen-hydrogen protons would appear as broad signals due to quadrupolar relaxation effects and potential chemical exchange processes, typically observed in the range of 5.0-8.0 parts per million depending on the hydrogen bonding environment. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the thiocarbonyl carbon as a distinctive downfield signal around 180 parts per million, clearly differentiated from the carbamate carbonyl carbon expected near 155 parts per million.

Infrared spectroscopy characterization would demonstrate characteristic absorption bands for the multiple functional groups present within the molecular structure. The carbamate carbonyl stretch would appear as a strong absorption around 1700 wavenumbers, while the thiocarbonyl functionality would contribute a distinctive band near 1200 wavenumbers. Nitrogen-hydrogen stretching vibrations from both the carbamate and carbamothioyl groups would manifest as medium intensity absorptions in the 3200-3500 wavenumber region. The aromatic carbon-carbon stretching modes would contribute multiple bands in the 1450-1600 wavenumber range, with the carbon-bromine stretching vibration appearing as a characteristic band around 1000 wavenumbers.

Mass spectrometric analysis would provide molecular ion confirmation at mass-to-charge ratio 317, corresponding to the calculated molecular weight. Fragmentation patterns would be expected to show loss of the ethoxy group (45 mass units) and subsequent loss of carbon monoxide (28 mass units) from the carbamate functionality. The 4-bromophenylmethyl fragment would appear as a significant peak at mass-to-charge ratio 185, reflecting the stability of the benzylic system. Additional fragmentation would include loss of the thiocarbonyl group and formation of the 4-bromobenzyl cation at mass-to-charge ratio 169.

Comparative Analysis with Related Carbamothioyl Carbamates

Comparative structural analysis with related carbamothioyl carbamate compounds reveals significant insights into structure-activity relationships and chemical reactivity patterns within this compound class. The closely related methyl N-[(4-bromophenyl)carbamothioyl]carbamate demonstrates similar electronic characteristics but differs substantially in its ester alkyl group composition, with a molecular weight of 289.15 grams per mole compared to 317.21 grams per mole for the ethyl analog. This molecular weight difference reflects the additional methylene unit in the ethyl ester, which influences both physical properties and biological activity profiles through altered lipophilicity and steric requirements.

The structural comparison with ethyl N-(3-bromophenyl)carbamate, which lacks the carbamothioyl functionality entirely, highlights the significant electronic and steric contributions of the sulfur-containing group. The 3-bromophenyl isomer, with its molecular weight of 244.08 grams per mole, demonstrates substantially different chemical behavior due to the meta-positioning of the bromine substituent and the absence of the thiocarbonyl electron-withdrawing group. These structural variations result in markedly different reactivity patterns, particularly in nucleophilic substitution reactions and metal coordination chemistry applications.

Analysis of carbamothioyl carbamates with different aromatic substitution patterns reveals the critical influence of halogen positioning on molecular properties. The para-bromophenyl derivative exhibits enhanced electronic communication between the bromine substituent and the carbamothioyl system compared to ortho or meta isomers, resulting in distinct spectroscopic signatures and chemical reactivity profiles. The electron-withdrawing nature of the para-bromine substituent increases the electrophilic character of the thiocarbonyl carbon, enhancing its susceptibility to nucleophilic attack and influencing the compound's biological activity mechanisms.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
Target Compound C11H13BrN2O2S 317.21 Ethyl ester, 4-bromo position
Methyl Analog C9H9BrN2O2S 289.15 Methyl ester, 4-bromo position
Simple Carbamate C9H10BrNO2 244.08 No thiocarbonyl, 3-bromo position

The presence of the methylene linker between the aromatic ring and the carbamothioyl group in the target compound creates additional conformational flexibility compared to directly attached aromatic carbamothioyl carbamates. This structural feature allows for greater molecular mobility and potentially enhanced binding affinity to biological targets through optimal spatial positioning of the functional groups. The combination of the 4-bromophenyl electron-withdrawing group with the carbamothioyl functionality creates a unique electronic environment that distinguishes this compound from simpler carbamate analogs and contributes to its distinctive chemical and biological properties.

Properties

IUPAC Name

ethyl N-[(4-bromophenyl)methylcarbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2S/c1-2-16-11(15)14-10(17)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGYWYUYZSEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143127
Record name Carbamic acid, N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID301143127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-89-2
Record name Carbamic acid, N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Result of Action

The result of the action of this compound is a significant reduction in the tick population. The compound’s lethal effect on larval stages and growth-regulating effect on nymphal and adult stages lead to a cumulative reduction of hatched larvae by 96.3%.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with ethanol, a component of wine, is exponentially accelerated at elevated temperatures Therefore, the environmental temperature could potentially affect the compound’s efficacy

Biological Activity

Ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate is a compound that has garnered attention for its biological activity, particularly in the context of its effects on various organisms and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be structurally characterized as follows:

  • Chemical Formula : C10H12BrN2O2S
  • Molecular Weight : 303.18 g/mol

This compound belongs to the class of carbamates, which are known for their diverse biological activities.

Biological Activity Overview

1. Antiparasitic Effects

Recent studies have highlighted the efficacy of this compound against the cattle tick Rhipicephalus (Boophilus) microplus. In vitro tests demonstrated that this compound significantly inhibits egg-laying and hatching rates in ticks, achieving over 60% inhibition in egg-laying and up to 100% in egg hatching. The compound induces alterations in vitellogenesis and oocyte development, leading to apoptosis in tick cells, which occurs independently of acetylcholinesterase inhibition .

2. Toxicological Profile

The compound exhibits low acute and subchronic toxicity in mammals, alongside minimal genotoxic and mutagenic potential. These findings suggest a favorable safety profile for potential agricultural applications .

Table 1: Efficacy of this compound on R. microplus

Developmental Stage% Egg Production Inhibition% Egg Hatching InhibitionObservations
Larvae93%100%High mortality observed
Nymphs72%Not specifiedReduced viability
Adults27%Not specifiedSignificant reduction in egg quality

The results indicate that the compound is most effective against larvae, with decreasing efficacy observed in nymphs and adults. The treatment led to visible deformities in eggs produced by treated females, which were darker and more fragile compared to control groups .

The mechanism by which this compound exerts its effects appears to involve apoptosis induction in key cellular structures within ticks. Studies using DAPI fluorescent staining revealed inhibition of embryogenesis within eggs from treated females, correlating with impaired ovarian development and oogenesis .

Case Studies

Case Study 1: Field Trials on Cattle

In field trials conducted on cattle infested with R. microplus, the application of this compound resulted in a drastic reduction of tick populations over several weeks. The cumulative reduction of larvae produced was estimated at 96%, significantly disrupting the lifecycle of the ticks and reducing reinfestation rates .

Case Study 2: Comparative Studies with Other Carbamates

Comparative studies have shown that this compound outperforms several conventional carbamates in terms of efficacy against resistant tick strains, suggesting its potential as a novel alternative in integrated pest management strategies .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate exhibits significant biological activity, particularly as an ixodicide targeting the tick species Rhipicephalus microplus. The compound acts by disrupting normal growth and development in ticks, leading to a considerable reduction in their reproductive potential. Its mode of action involves:

  • Lethal Effect : Primarily on larval stages when sprayed, resulting in high mortality rates.
  • Growth Regulation : Acts as a growth regulator for nymphal and adult stages, significantly inhibiting their reproductive capabilities .

Antimicrobial and Anticancer Potential

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
  • Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells and inhibiting cell proliferation through mechanisms such as cell cycle arrest .

Efficacy in Tick Control

A notable study evaluated the efficacy of this compound on different developmental stages of Rhipicephalus microplus. The results demonstrated:

  • Cumulative Reduction of Hatched Larvae : Up to 96.3% when treating larvae, nymphs, and adults.
  • Impact on Egg Production : Significant decreases in the number of eggs produced and hatching rates were observed when adult ticks were treated .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
IxodicideReduction in tick population

Table 2: Efficacy Results from Tick Control Studies

Development StageTreatment Effectiveness (%)Observations
Larval98.3High mortality rates observed
Nymphal96.1Significant reduction in reproductive potential
Adult94.4Decreased egg production and viability

Case Study 1: Tick Control in Cattle

A comprehensive study involved the application of this compound on cattle infested with Rhipicephalus microplus. The study design included:

  • Experimental Setup : Twelve steers divided into four groups, with each group exposed to different developmental stages of ticks treated with the compound.
  • Results : The compound demonstrated a cumulative reduction in hatched larvae by approximately 96.3%, indicating its effectiveness as an ixodicide and growth regulator .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Formula Notable Properties/Applications Reference
Ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate Ethyl carbamate + thiourea + 4-bromobenzyl C11H12BrN2O2S Potential ligand for metal complexes; possible antimicrobial activity (inferred from analogs).
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Thiourea + fluorobenzamide + hydroxyethyl group C12H14FN3O2S Cis-configuration enhances metal-binding; used in coordination chemistry.
Ethyl {4-[(5-methyl-1,2-oxazole-3-yl)sulfamoyl]phenyl}carbamothioylcarbamate Carbamothioyl + sulfamoyl + oxazole C15H17N3O5S2 High antimicrobial activity against B. subtilis (MIC = 80 µM/mL).
tert-Butyl N-[1-(4-bromophenyl)ethyl]carbamate tert-Butyl carbamate + 4-bromo-substituted phenethyl C13H18BrNO2 Intermediate in pharmaceutical synthesis; improved stability due to tert-butyl group.
Key Observations:
  • Thiourea moieties improve chelation properties, making such compounds useful in metallodrug design .
  • Biological Activity : Carbamothioyl derivatives with sulfonamide or oxazole groups (e.g., ethyl {4-[(5-methyloxazole)sulfamoyl]phenyl}carbamate) exhibit potent antimicrobial activity, suggesting the target compound may share similar mechanisms .

Toxicological and Carcinogenic Profiles

  • Ethyl Carbamate (EC): A simple carbamate, EC is carcinogenic (induces liver and lung tumors) and mutagenic in rodents. Its MOE (Margin of Exposure) in Chinese liquors is 6,289, indicating significant carcinogenic risk .
  • Vinyl Carbamate: 10–100× more carcinogenic than EC due to metabolic activation to DNA-reactive epoxides .

Physicochemical Properties

  • Partition Coefficients : Lipophilicity (logP) is critical for bioavailability. For example, ethyl N-(2-furyl)carbamate has a lower logP and higher repellent activity in insect studies . The 4-bromophenyl group in the target compound likely increases logP, favoring membrane penetration.
  • Crystal Structures: Methyl N-(4-bromophenyl)carbamate crystallizes in a monoclinic system (space group P21/c), with hydrogen bonding influencing stability . Similar packing may occur in the target compound.

Preparation Methods

Preparation of Ethyl N-[(4-bromophenyl)carbamothioyl]carbamate Intermediate

A key intermediate, ethyl N-[(4-bromophenyl)carbamothioyl]carbamate, is prepared by reacting 4-bromoaniline with ethyl chloroformate in the presence of sodium bicarbonate in acetone as the reaction medium. This step forms the ethyl carbamate moiety linked to the 4-bromophenyl group. The reaction proceeds under mild conditions, and the product is purified by column chromatography followed by recrystallization to achieve high purity.

Reaction Conditions:

Reagent Amount Role
4-Bromoaniline 5.00 g (29.1 mmol) Starting amine
Ethyl chloroformate Stoichiometric Carbamate source
Sodium bicarbonate Excess Base to neutralize HCl
Acetone Solvent Reaction medium

Procedure Summary:

  • Dissolve 4-bromoaniline in acetone.
  • Add sodium bicarbonate to maintain basic conditions.
  • Slowly add ethyl chloroformate under stirring.
  • Stir until reaction completion.
  • Purify by column chromatography.
  • Recrystallize the product.

Introduction of the Carbamothioyl Group

The carbamothioyl moiety is introduced by reacting the ethyl carbamate intermediate with thiourea or thiosemicarbazide derivatives. One efficient method involves refluxing the intermediate with thiosemicarbazide in an appropriate solvent such as acetone or acetonitrile. The reaction typically occurs over several hours (e.g., 12 hours reflux) and leads to the formation of the target thiocarbamate compound.

Typical Reaction Conditions:

Reagent Amount Role
Ethyl carbamate intermediate 1 equiv Substrate
Thiosemicarbazide 3 equiv Thiocarbamoyl donor
Acetone or MeCN Solvent Reaction medium
Reflux ~12 hours Reaction condition

Purification:

  • The product often crystallizes directly from the reaction mixture.
  • Further purification by recrystallization from ethyl ether or hexane/ethyl acetate mixtures enhances purity.
  • Structural confirmation is performed by NMR spectroscopy and X-ray crystallography when available.

Alternative Synthetic Routes and Catalytic Approaches

An alternative approach to prepare ethyl carbamate derivatives involves using urea and alcohols under metal oxide catalysis at elevated temperatures (100–200 °C) and pressures (0.1–2.0 MPa). This method avoids phosgene and generates ammonia as a byproduct, which can be recovered and reused, making the process environmentally friendly and economically viable.

Key Parameters:

Parameter Range
Catalyst Metal oxide
Temperature 100–200 °C
Pressure 0.1–2.0 MPa
Reaction time 1–12 hours
Yield >95%

This method is primarily for ethyl carbamate synthesis but can be adapted for derivatives by subsequent functionalization steps.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield/Notes Reference
Formation of ethyl carbamate 4-bromoaniline + ethyl chloroformate, NaHCO3, acetone, room temp Purified by chromatography and recrystallization
Thiocarbamoyl group addition Ethyl carbamate + thiosemicarbazide, reflux in acetone or MeCN, ~12 h Product crystallizes during reaction; purified by recrystallization
Alternative carbamate synthesis Urea + ethanol, metal oxide catalyst, 100–200 °C, 0.1–2.0 MPa, 1–12 h High yield (>95%), phosgene-free, ammonia recovery

Research Findings and Analytical Data

  • The ethyl carbamate intermediate and final thiocarbamate compound have been characterized by NMR (¹H and ¹³C), confirming the presence of characteristic carbamate and thiocarbamoyl signals.
  • X-ray crystallography has been employed to unambiguously confirm the structure of the final compound, showing the expected racemic crystallization in centrosymmetric space groups.
  • The reaction conditions have been optimized to maximize yield and minimize by-products, with reflux times typically between 6 to 12 hours depending on the solvent and reagents used.
  • The phosgene-free synthesis of ethyl carbamate using urea and alcohol under metal oxide catalysis offers a greener alternative with economic advantages and high selectivity.

Q & A

Basic: How can reaction conditions be optimized for synthesizing ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate to maximize yield and purity?

Methodological Answer:
Optimization involves:

  • Temperature Control : Maintaining 50–70°C during coupling reactions to minimize side products (e.g., thiourea derivatives) .
  • Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates, as demonstrated in analogous carbamothioate syntheses .
  • Reaction Time Monitoring : Using TLC or HPLC to track progress; typical reaction times range from 6–12 hours depending on catalyst loading .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: What advanced techniques are recommended for elucidating the crystal structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For similar carbamates, SCXRD confirmed planarity of the carbamothioyl group and Br···S non-covalent interactions .
  • Solid-State NMR : Complementary to SCXRD for analyzing dynamic behavior and crystallinity .
  • FT-IR and Raman Spectroscopy : Validate functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Advanced: How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing Br group activates the phenyl ring, enhancing electrophilicity at the methylene carbon. This is confirmed by comparing reaction rates with non-halogenated analogs in SN2 reactions .
  • Steric Effects : Substituent positioning (para vs. meta) alters accessibility; para-bromo derivatives show faster thiourea formation in coupling reactions .
  • Comparative Studies : Replace Br with Cl or F to assess electronic vs. steric contributions. Kinetic studies (e.g., UV-Vis monitoring) quantify reactivity differences .

Advanced: What methodologies are used to assess the compound’s antimicrobial efficacy?

Methodological Answer:

  • Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .
  • Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours .
  • Molecular Docking : Simulate interactions with microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina; compare binding affinities with known inhibitors .

Advanced: How do modifications in the carbamothioyl group affect bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the ethyl carbamate group with methyl or tert-butyl esters to study steric effects. Use Mitsunobu or Ullmann coupling for modifications .
  • Bioactivity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) and cytotoxicity profiles (MTT assay on cancer cell lines) .
  • SAR Analysis : Correlate logP (HPLC-derived) with membrane permeability; bulky groups reduce bioavailability despite higher potency .

Basic: What HPLC parameters ensure accurate purity assessment of this compound?

Methodological Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) .
  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), 1.0 mL/min flow rate .
  • Detection : UV at 254 nm (aromatic absorption) and 220 nm (carbamate C=O) .
  • Validation : Spike with known impurities (e.g., hydrolyzed byproducts) to confirm resolution .

Advanced: How can stability under varying pH and solvent conditions be evaluated?

Methodological Answer:

  • Kinetic Studies : Incubate the compound in buffers (pH 2–12) and solvents (DMSO, ethanol, aqueous mixtures) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Degradation Pathways : Identify hydrolysis products (e.g., free thiol or amine) using LC-MS .
  • Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: Which computational models predict interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., 20 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate

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